

# Methanetricarbaldehyde IUPAC nomenclature and synonyms

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## Compound of Interest

Compound Name: Methanetricarbaldehyde

Cat. No.: B094803

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## An In-depth Technical Guide to Methanetricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methanetricarbaldehyde**, a key building block in organic synthesis. The document covers its nomenclature, physicochemical properties, synthesis, and key reactions, with a focus on providing valuable information for professionals in research and drug development.

## IUPAC Nomenclature and Synonyms

The compound with the chemical structure  $C_4H_4O_3$  is officially named **methanetricarbaldehyde** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.<sup>[1]</sup> However, it is widely known by several other names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound.

The most common synonym is triformylmethane.<sup>[1]</sup> Other frequently used names include:

- 2-formylpropanedial<sup>[1]</sup>
- 2-formylmalondialdehyde<sup>[1]</sup>

- Methanetricarboxaldehyde[1]

The Chemical Abstracts Service (CAS) Registry Number for **methanetricarbaldehyde** is 18655-47-5.[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **methanetricarbaldehyde** is presented in the table below. These properties have been computationally predicted and are available in public chemical databases.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	100.07 g/mol	PubChem[1]
Appearance	Colorless crystalline solid	Inferred from various sources
Melting Point	102.5-103.5 °C (subl.)	LookChem
Boiling Point	131 °C	LookChem
Density	1.151 g/cm <sup>3</sup>	LookChem
Flash Point	32 °C	LookChem
XLogP3-AA	-0.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	100.016044 g/mol	PubChem[1]
Topological Polar Surface Area	51.2 Å <sup>2</sup>	PubChem[1]

## Synthesis of Methanetricarbaldehyde

A simple and efficient two-step procedure for the preparation of triformylmethane has been reported by Buděšínský, Fiedler, and Arnold.[2] The synthesis starts from bromoacetic acid and dimethylformamide. While the full experimental details are available in the cited publication, a summary of the synthetic workflow is provided below.

## Experimental Protocol Summary

### Step 1: Synthesis of the Iminium Salt Intermediate

The first step involves the reaction of bromoacetic acid with dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride. This reaction forms an iminium salt intermediate.

### Step 2: Hydrolysis to **Methanetricarbaldehyde**

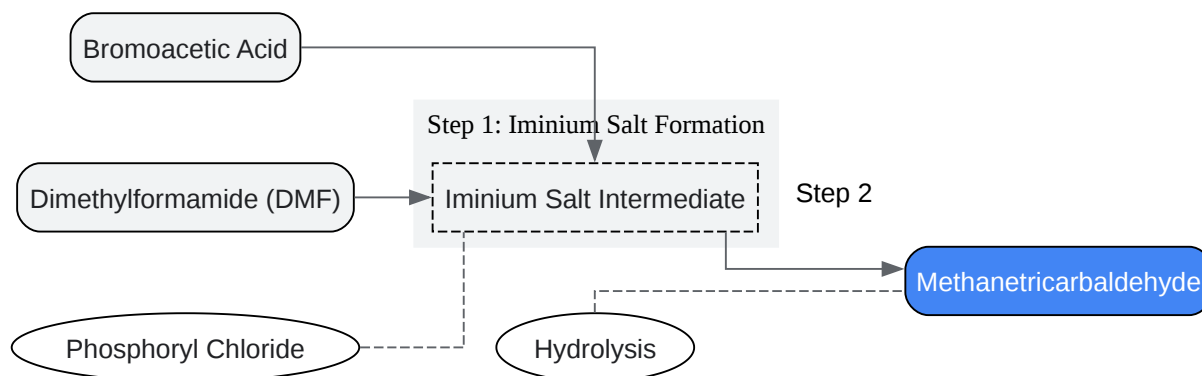
The iminium salt intermediate is then hydrolyzed to yield **methanetricarbaldehyde**.

A detailed, step-by-step experimental protocol can be found in the following publication:

“

*Buděšínský, M.; Fiedler, P.; Arnold, Z. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra. Synthesis 1989, 1989 (10), 858-860.*

## Synthesis Workflow Diagram



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Caption: Two-step synthesis of **methanetricarbaldehyde**.

## Key Reactions of Methanetricarbaldehyde

**Methanetricarbaldehyde** is a versatile building block in organic synthesis due to its three reactive aldehyde groups. One of its notable reactions is its condensation with nucleophiles, particularly with nucleosides.

### Condensation with Guanosine

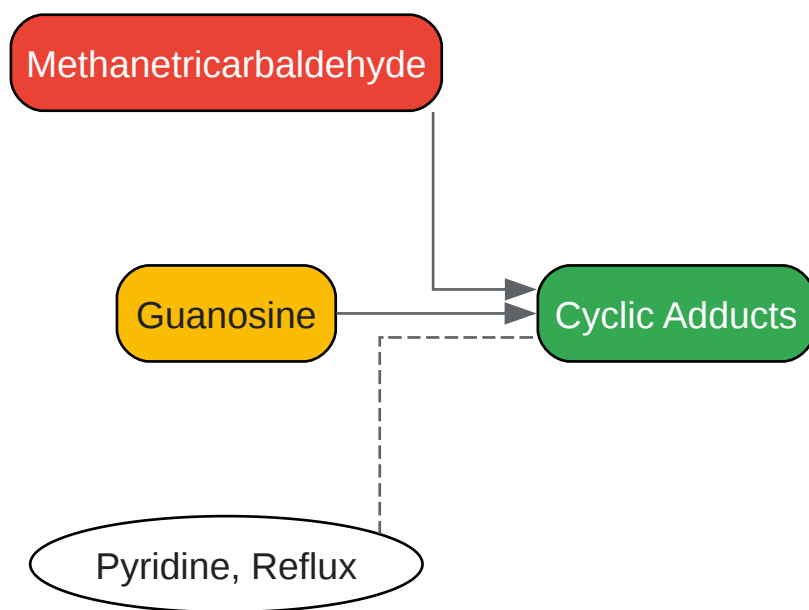
**Methanetricarbaldehyde** reacts with guanosine in refluxing pyridine to form various adducts. [3] This reaction highlights the potential of **methanetricarbaldehyde** for the modification of nucleic acid bases. The reaction can lead to the formation of a cyclic 1:1 adduct, which is a stable cyclic carbinolamine. [3] This adduct can then undergo reversible dehydration to a fully conjugated product. [3]

### Experimental Protocol Summary

The reaction involves heating a solution of **methanetricarbaldehyde** and guanosine in pyridine. The resulting products can be isolated and purified using techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

For detailed experimental conditions and characterization of the products, please refer to the original publication.

## Reaction Diagram: Condensation with Guanosine



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Caption: Condensation reaction of **methanetricarbaldehyde** with guanosine.

## Applications in Drug Development and Research

The unique trifunctional nature of **methanetricarbaldehyde** makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other molecular scaffolds of interest in drug discovery. Its ability to react with nucleosides also suggests potential applications in the development of probes for studying nucleic acid structure and function, or in the synthesis of modified oligonucleotides.

## Biological Signaling Pathways

Currently, there is limited publicly available information on the direct involvement of **methanetricarbaldehyde** in specific biological signaling pathways. Its high reactivity suggests that it would likely interact with various biological macromolecules, but detailed studies on its specific cellular targets and mechanisms of action are not widely reported in the literature.

## Conclusion

**Methanetricarbaldehyde**, also known as triformylmethane, is a valuable and reactive C4 building block in organic synthesis. Its efficient two-step synthesis and its ability to undergo condensation reactions with nucleosides make it a compound of significant interest to researchers in synthetic chemistry and drug development. Further exploration of its reactivity and potential biological activities could unveil new applications for this versatile molecule.

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